Cas no 13658-68-9 (3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole)
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole
- 1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)-
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- Inchi: 1S/C11H12N2O2S/c1-9-8-10(2)13(12-9)16(14,15)11-6-4-3-5-7-11/h3-8H,1-2H3
- InChI Key: GNURERHDVMTODN-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=CC=C2)(=O)=O)C(C)=CC(C)=N1
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Melting Point: 67-71 °C
- Boiling Point: 410.0±48.0 °C(Predicted)
- pka: -3.03±0.19(Predicted)
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1235407-100mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 95% | 100mg |
$340 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1235407-250mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 95% | 250mg |
$610 | 2023-05-17 | |
| 1PlusChem | 1P01RRI7-100mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 95% | 100mg |
$286.00 | 2023-12-22 | |
| 1PlusChem | 1P01RRI7-250mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 95% | 250mg |
$460.00 | 2023-12-22 | |
| Aaron | AR01RRQJ-100mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 98% | 100mg |
$311.00 | 2023-12-16 | |
| Aaron | AR01RRQJ-250mg |
1H-Pyrazole, 3,5-dimethyl-1-(phenylsulfonyl)- |
13658-68-9 | 98% | 250mg |
$494.00 | 2023-12-16 |
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole
Introduction to 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole (CAS No. 13658-68-9) and Its Emerging Applications in Chemical Biology
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, identified by its CAS number 13658-68-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its versatility in drug discovery and molecular recognition. The presence of both a phenylsulfonyl group and methyl substituents at the 3 and 5 positions enhances its potential as a bioactive molecule, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole structure combines the electron-withdrawing effect of the sulfonyl group with the aromatic stability of the phenyl ring, creating a molecule with distinct physicochemical properties. These characteristics make it an attractive candidate for further investigation in various biological assays. Recent studies have highlighted its potential role in modulating enzyme activity and interacting with biological targets, which could lead to applications in treating a range of diseases.
In the realm of medicinal chemistry, the phenylsulfonyl moiety is particularly noteworthy for its ability to influence both solubility and binding affinity. This feature has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions and other critical biological pathways. The 3,5-dimethyl substituents further contribute to the compound's stability and reactivity, allowing for diverse chemical modifications that can fine-tune its biological activity. Such structural features have made 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole a valuable building block in synthetic chemistry.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole. Molecular docking studies have revealed its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Additionally, its interaction with DNA-binding proteins has been explored, suggesting possible applications in oncology and anti-inflammatory therapies. These findings underscore the compound's significance as a lead candidate for further development.
The synthesis of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole has been optimized through multi-step organic reactions, leveraging modern techniques such as palladium-catalyzed cross-coupling and sulfonylation reactions. These methods ensure high yields and purity, which are essential for subsequent biological testing. The compound's stability under various conditions has also been assessed, confirming its suitability for long-term storage and transportation without degradation.
One of the most compelling aspects of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole is its potential in developing novel drug candidates with reduced toxicity profiles. Preclinical studies have demonstrated its ability to selectively target pathological pathways without significant off-target effects. This selectivity is crucial for minimizing side effects and improving patient outcomes. Furthermore, its compatibility with various drug delivery systems makes it a promising candidate for clinical translation.
The pharmaceutical industry has taken note of these findings, leading to increased investment in research focused on 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole derivatives. Companies are actively exploring ways to enhance its pharmacokinetic properties while maintaining or improving its bioactivity. Collaborative efforts between academia and industry are expected to yield innovative therapeutic agents based on this scaffold.
From a chemical biology perspective, 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole serves as an excellent tool for understanding complex biological mechanisms. Its ability to modulate enzyme function and protein interactions provides insights into disease pathogenesis and potential intervention strategies. Researchers are particularly interested in how this compound interacts with transcription factors and signaling pathways relevant to neurodegenerative disorders.
The future prospects of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole are bright, with ongoing studies focusing on expanding its therapeutic applications. Innovations in synthetic methodologies will continue to enhance access to this compound and its derivatives, facilitating rapid progress in drug discovery programs. As our understanding of biological systems grows more sophisticated, compounds like 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole will play an increasingly important role in addressing unmet medical needs.
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